DG-8

Fluorescence Spectroscopy Bioimaging Chemical Biology

Monitoring STAT3 target engagement without secondary antibodies or genetic tags complicates hit-validation workflows. DG-8 solves this by fusing a 4,5-dichloropyridazinone TrxR1/STAT3 inhibitor (IC50 0.98 μM) with a high-quantum-yield dansyl fluorophore (ex/em ~340/520 nm). • Single-step fluorescent readout - no secondary antibodies, TR-FRET, or transfection • ≥98% purity ensures reproducible IC50 and fluorescence intensity across lots • Ambient-temperature shipping; stable as powder at -20°C for long-term storage

Molecular Formula C26H25Cl2N5O4S
Molecular Weight 574.5 g/mol
Cat. No. B12393720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG-8
Molecular FormulaC26H25Cl2N5O4S
Molecular Weight574.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CCNC(=O)C3=CC=C(C=C3)N4C(=O)C(=C(C=N4)Cl)Cl
InChIInChI=1S/C26H25Cl2N5O4S/c1-31(2)22-8-4-7-20-19(22)6-5-9-23(20)38(36,37)32(3)15-14-29-25(34)17-10-12-18(13-11-17)33-26(35)24(28)21(27)16-30-33/h4-13,16H,14-15H2,1-3H3,(H,29,34)
InChIKeyQFPSLZTULNEUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridazinone-Dansyl Fluorescent Probe for Targeted Bioassays


4-(4,5-Dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide is a bifunctional small molecule that combines a fluorescent dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) reporter group with a 4,5-dichloro-6-oxopyridazin-1-yl moiety known to engage biological targets such as kinases or GPCRs [1]. The dansyl group provides intrinsic fluorescence (excitation ~340 nm, emission ~500-550 nm) enabling direct detection in binding and cellular assays, while the pyridazinone core is a privileged scaffold in medicinal chemistry with demonstrated activity in diverse target classes [2].

Why Generic Compounds Cannot Replace This Probe


Substitution with other dansyl-labeled probes or pyridazinone-based inhibitors is not equivalent because this compound uniquely integrates a dual functionality: the dansyl sulfonamide provides a stable fluorescent signal for real-time monitoring, while the 4,5-dichloro-6-oxopyridazin-1-yl moiety dictates target engagement and selectivity [1]. Generic substitution risks loss of either the fluorescent readout or the specific binding profile, as demonstrated by the 10-fold variation in IC50 values among closely related pyridazinone analogs in galanin receptor assays [2].

Quantitative Comparison vs. Closest Analogs


Fluorescence Quantum Yield: Dansyl vs. Common Fluorophores

The dansyl moiety in the target compound exhibits a relative fluorescence quantum yield (Φ) of approximately 0.70 in organic solvents such as dioxane, which is comparable to fluorescein (Φ ~0.79) and superior to rhodamine B (Φ ~0.65) under similar conditions [1]. This high quantum efficiency enables sensitive detection at low concentrations, with a limit of detection (LOD) for dansyl-labeled amino acids reported down to 3 × 10⁻¹³ mole [2].

Fluorescence Spectroscopy Bioimaging Chemical Biology

Target Engagement at Galanin Receptor 2

A structurally related analog, 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-(2-ethylanilino)-2-oxoethyl]-N-methylacetamide, exhibits an IC50 of 7,616 nM against human galanin receptor type 2 (GalR2) in a cell-based assay [1]. This value serves as a baseline for the pyridazinone scaffold's activity; modifications to the pendant benzamide-dansyl linker in the target compound are expected to modulate both affinity and selectivity.

GPCR Pharmacology Ligand Binding High-Throughput Screening

Chemical Purity vs. Industry Standard

Commercial sources report a typical purity of ≥95% for this compound, as determined by HPLC or LC-MS . This purity level aligns with the industry standard for research-grade fluorescent probes (e.g., ≥95% for Sigma-Aldrich dansyl chloride derivatives) and exceeds the minimum requirement for reproducible quantitative assays (≥90%) .

Chemical Synthesis Quality Control Assay Reproducibility

Recommended Applications of This Probe


Fluorescence Polarization Assays for GalR2

The high quantum yield of the dansyl group (Φ ≈ 0.70) enables sensitive fluorescence polarization measurements when the probe is bound to a larger protein target. Researchers can directly monitor displacement by unlabeled ligands without the need for secondary antibodies or time-resolved FRET [1]. The 4,5-dichloro-6-oxopyridazin-1-yl scaffold provides a starting point for structure-activity relationship (SAR) studies aimed at improving affinity from the baseline IC50 of ~7.6 µM observed for close analogs [2].

Live-Cell Imaging of Pyridazinone-Target Interactions

The intrinsic fluorescence of the dansyl moiety (ex/em ~340/520 nm) permits direct visualization of compound distribution and target engagement in live cells using standard fluorescence microscopy. Unlike genetically encoded tags, this small-molecule probe avoids perturbation of native protein expression and can be used in primary cells or tissues [3]. The dichloro substitution on the pyridazinone ring may enhance cellular permeability relative to unsubstituted analogs, though direct permeability data for this specific compound is not available.

Analytical Standard for HPLC-Fluorescence Detection

The compound's strong fluorescence and high purity (≥95%) make it suitable as a calibration standard for HPLC systems equipped with fluorescence detectors. Its retention time and peak area can be used to quantify related pyridazinone derivatives in complex mixtures, leveraging the dansyl chromophore for selective detection at low nanomolar concentrations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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